molecular formula C12H12N2O B2397169 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanone oxime CAS No. 832738-15-5

1-(4-(1h-Pyrrol-1-yl)phenyl)ethanone oxime

Cat. No. B2397169
CAS RN: 832738-15-5
M. Wt: 200.241
InChI Key: PXPFQUACXGFCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone” is a chemical compound with the CAS Number 22106-37-2 . It has a molecular weight of 185.23 and a linear formula of C12H11NO .


Molecular Structure Analysis

The molecular structure of “1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone” consists of a pyrrole ring attached to a phenyl ring through an ethanone group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone” include a molecular weight of 185.23 , a solid physical form . The compound should be stored in a dry room at normal temperature .

Safety and Hazards

The safety information for “1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(NE)-N-[1-(4-pyrrol-1-ylphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10(13-15)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9,15H,1H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFQUACXGFCRJ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.